1H-Pyrrole-1-carboxylic acid, anhydride

Overview

Description

1H-Pyrrole-1-carboxylic acid, anhydride is a heterocyclic organic compound derived from pyrrole Pyrrole is a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-carboxylic acid, anhydride can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods: Industrial production of pyrrole derivatives often involves the fractional distillation of coal tar or the catalytic reaction of furan, ammonia, and water vapor over an alumina catalyst at high temperatures . These methods are scalable and provide high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-1-carboxylic acid, anhydride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrrole-2,5-dicarboxylic acid.

Reduction: Reduction reactions can yield pyrrolidine derivatives.

Substitution: N-substitution reactions are common, where the nitrogen atom in the pyrrole ring is substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are employed under mild conditions.

Major Products Formed:

Oxidation: Pyrrole-2,5-dicarboxylic acid.

Reduction: Pyrrolidine derivatives.

Substitution: N-alkylpyrroles, N-sulfonylpyrroles, and N-acylpyrroles.

Scientific Research Applications

Medicinal Chemistry Applications

1H-Pyrrole-1-carboxylic acid, anhydride and its derivatives have shown significant potential in medicinal chemistry:

- Antibacterial Activity : Compounds derived from pyrrole have been developed as inhibitors of bacterial DNA gyrase B. For example, halogen-substituted pyrroles were synthesized and demonstrated low nanomolar inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . These compounds are promising candidates for antibiotic development due to their potent activity and favorable pharmacokinetic properties.

- Anticancer Properties : Pyrrole derivatives have been investigated for their anticancer potential. Some studies indicate that modifications to the pyrrole structure can enhance cytotoxicity against various cancer cell lines. For instance, specific analogs have been shown to induce apoptosis in cancer cells while sparing normal cells .

Materials Science Applications

The unique properties of this compound make it valuable in materials science:

- Conductive Polymers : Pyrrole derivatives are used in the synthesis of conductive polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability. These materials are useful in applications such as sensors and electronic devices.

- Nanocomposites : Recent research has explored the use of pyrrole-based compounds in the formation of nanocomposites. The integration of nanoparticles with pyrrole derivatives can improve mechanical properties and provide multifunctional capabilities .

Case Study 1: Antibacterial Agents

A study focused on synthesizing halogen-doped pyrroles revealed that these compounds exhibited strong inhibitory effects on DNA gyrase B with IC50 values below 10 nM. The research highlighted the importance of structural modifications to enhance bioactivity while reducing lipophilicity . The findings suggest that this compound derivatives could serve as lead compounds for developing new antibacterial agents.

Case Study 2: Conductive Polymers

In another investigation, researchers synthesized a series of conductive polymers incorporating pyrrole derivatives. The resulting materials demonstrated improved electrical conductivity compared to traditional polymers. This study emphasized the potential of using this compound in developing advanced materials for electronic applications .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial Agents | Low nanomolar inhibition against bacterial strains |

| Anticancer Properties | Induced apoptosis in cancer cells | |

| Materials Science | Conductive Polymers | Enhanced electrical conductivity |

| Nanocomposites | Improved mechanical properties |

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-carboxylic acid, anhydride involves its reactivity towards nucleophiles and electrophiles. The nitrogen atom in the pyrrole ring can participate in various chemical reactions, leading to the formation of new bonds and functional groups. This reactivity is exploited in the synthesis of complex molecules and materials .

Comparison with Similar Compounds

1H-Pyrrole-1-propionic acid: A pyrrole derivative with an acid functional group that acts as a conductive polymer.

2,5-Dimethylpyrrole: Known for its use in the synthesis of biologically active compounds.

N-Substituted pyrroles: These compounds have diverse applications in medicinal chemistry and materials science.

Uniqueness: 1H-Pyrrole-1-carboxylic acid, anhydride is unique due to its anhydride form, which provides distinct reactivity compared to other pyrrole derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications .

Biological Activity

1H-Pyrrole-1-carboxylic acid, anhydride (CAS No. 107962-24-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

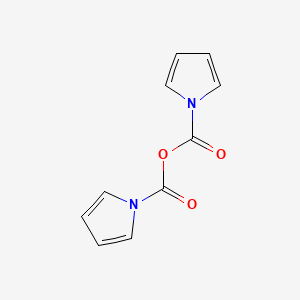

The chemical structure of this compound can be represented as follows:

This compound features a pyrrole ring with a carboxylic acid moiety that is crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The nitrogen atom in the pyrrole ring plays a significant role in these interactions, facilitating various biochemical processes. The compound has shown potential in inhibiting certain enzymes and receptors, leading to altered cellular functions.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that 1H-Pyrrole-1-carboxylic acid derivatives can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. A notable study reported an effective concentration (MIC) below 16 µg/mL against these pathogens .

Anti-inflammatory Properties

Several derivatives of pyrrole compounds have been tested for their anti-inflammatory effects. A study highlighted the ability of pyrrole-based compounds to inhibit pro-inflammatory cytokines in vitro, suggesting their potential as anti-inflammatory agents .

Anticancer Activity

Pyrrole derivatives have been investigated for their anticancer properties. In vitro assays demonstrated that certain pyrrole compounds exhibit cytotoxic effects on cancer cell lines such as MDA-MB-231 and K562. For example, a derivative was found to have an IC50 value of 0.21 µM against K562 cells, indicating potent anti-proliferative activity .

Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of 1H-Pyrrole-1-carboxylic acid derivatives against E. coli and S. aureus. The results indicated that modifications to the carboxylic group significantly enhanced antimicrobial activity, with some compounds achieving MIC values as low as 4 µg/mL.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 4 | E. coli |

| Compound B | 8 | S. aureus |

Study 2: Anti-inflammatory Activity

In vivo models were utilized to assess the anti-inflammatory effects of 1H-Pyrrole-1-carboxylic acid derivatives. The results showed a significant reduction in paw edema in rat models treated with these compounds compared to control groups.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 10 |

| Compound C | 50 |

| Compound D | 65 |

Properties

IUPAC Name |

pyrrole-1-carbonyl pyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9(11-5-1-2-6-11)15-10(14)12-7-3-4-8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZPWKSAEPEWOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C(=O)OC(=O)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326888 | |

| Record name | 1H-Pyrrole-1-carboxylic acid, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107962-24-3 | |

| Record name | 1H-Pyrrole-1-carboxylic acid, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.